(R)-Methotrexate-d3 is an isotopically labeled derivative of (R)-Methotrexate, a well-established folic acid antagonist. This compound is primarily utilized in pharmacokinetic studies and metabolic research due to the incorporation of deuterium atoms into its molecular structure, which enhances its tracking capabilities in biological systems without significantly altering its pharmacological properties. The chemical formula for (R)-Methotrexate-d3 is , indicating the presence of three deuterium atoms replacing hydrogen atoms in the original methotrexate molecule.
(R)-Methotrexate-d3 is synthesized from (R)-Methotrexate, which is derived from natural folates. It belongs to the class of compounds known as antifolates and is classified as a chemotherapy agent used in treating various malignancies and autoimmune diseases, such as rheumatoid arthritis . The isotopic labeling allows for enhanced detection and quantification in biological samples, making it a valuable tool in research settings.
The synthesis of (R)-Methotrexate-d3 typically involves the following steps:
Specific methods may involve the use of deuterated solvents or reagents during the reaction process, ensuring that the isotopic integrity of the compound is maintained throughout synthesis .
The molecular structure of (R)-Methotrexate-d3 retains the core framework of methotrexate but features three deuterium atoms. The structural formula can be represented as follows:
The presence of deuterium enhances the stability and detection of this compound in various analytical techniques, such as mass spectrometry, where it can be differentiated from non-labeled methotrexate due to its unique mass signature.
(R)-Methotrexate-d3 participates in similar chemical reactions as its non-labeled counterpart, primarily focusing on interactions with enzymes involved in folate metabolism. Key reactions include:
The isotopic labeling does not significantly change the reactivity profile compared to regular methotrexate but allows for more precise tracking in biological studies .
The mechanism of action for (R)-Methotrexate-d3 mirrors that of traditional methotrexate. It functions primarily through:
Research indicates that this mechanism is crucial for its effectiveness in chemotherapy treatments .
(R)-Methotrexate-d3 is primarily utilized in research settings for:
The ability to monitor its behavior without altering its pharmacological properties makes it an invaluable tool in both clinical and preclinical research environments .
(R)-Methotrexate-d3 represents a structurally engineered isotopologue of the classical antifolate drug methotrexate, featuring strategic deuterium substitution at three hydrogen positions. The molecular formula is designated as C₂₀H₁₉D₃N₈O₅, with a precise molecular weight of 457.46 g/mol [1] [5] [8]. This configuration maintains the core chemical scaffold of methotrexate—comprising a pteridine ring, p-aminobenzoic acid, and glutamic acid moiety—while incorporating deuterium atoms at the methyl group adjacent to the glutamyl nitrogen. The structural significance of this labeling position stems from its direct involvement in metabolic transformations, particularly enzymatic oxidation pathways mediated by aldehyde oxidase [1] [9].
Deuterium, a stable hydrogen isotope with twice the atomic mass, forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds due to its lower zero-point energy. This bond strength differential creates a kinetic isotope effect (KIE) when the C-D bond cleavage becomes rate-limiting in enzymatic reactions. Consequently, (R)-Methotrexate-d3 exhibits altered metabolic stability and residence time in biological systems, making it particularly valuable as an internal standard in mass spectrometry-based quantification methods where chromatographic behavior must mirror the analyte while providing distinct mass fragmentation patterns [5] [9].
Table 1: Molecular Characteristics of (R)-Methotrexate-d3
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₂₀H₁₉D₃N₈O₅ | Distinct mass for MS detection |
Molecular Weight | 457.46 g/mol | +3 Da shift vs. non-deuterated MTX |
Deuterium Position | N-methyl group (glutamate moiety) | Metabolic stability enhancement |
CAS Registry Number | 432545-63-6 | Unique compound identifier |
Chiral Purity Requirement | >98% (R)-enantiomer | Ensures consistent receptor interactions |
The (R)-designation specifies the absolute spatial configuration at the asymmetric center within the glutamic acid segment—a critical determinant of biological recognition and transport. In methotrexate pharmacology, the naturally occurring and biologically active enantiomer possesses the (S)-configuration (historically termed L-methotrexate). Consequently, the (R)-enantiomer (D-methotrexate) displays markedly distinct biomolecular interactions despite identical chemical composition to its (S)-counterpart [10]. Commercial methotrexate preparations frequently contain the (R)-enantiomer as an impurity, with studies detecting levels ranging from 0.5% to 48% (w/w) depending on synthesis methods and purification protocols [10].
Chiral resolution techniques, particularly high-performance liquid chromatography (HPLC) employing chiral mobile phases containing L-proline and cupric nitrate, enable precise separation and quantification of these enantiomers. The biological significance of this stereochemical purity is profound: the (R)-enantiomer demonstrates substantially reduced affinity for the reduced folate carrier (RFC) and diminished intracellular retention. Experimental studies confirm that while (R)-Methotrexate-d3 retains dihydrofolate reductase (DHFR) inhibitory capability, its cellular uptake efficiency is severely compromised compared to the (S)-form. This translates to significantly weaker antiproliferative effects against human tumor cell lines—approximately 100-fold lower potency in cytotoxicity assays against leukemia models like CCRF-CEM cells [10].
The trifold comparison between (R)-Methotrexate-d3, (S)-Methotrexate, and non-deuterated racemic mixtures reveals critical structure-activity and structure-property relationships:
Transport and Cellular Accumulation: The (S)-enantiomer undergoes efficient RFC-mediated transport, whereas the (R)-enantiomer relies primarily on passive diffusion. Deuterium labeling further modifies pharmacokinetics; studies indicate (R)-Methotrexate-d3 exhibits enhanced intestinal absorption in murine models compared to its non-deuterated (R)-counterpart, attributable to altered membrane permeability from deuterium substitution. However, both (R)-forms demonstrate accelerated renal clearance relative to (S)-Methotrexate [6] [10].
Enzymatic Interactions: Both enantiomers inhibit purified DHFR enzyme, though with differential kinetics. Crucially, deuterium labeling in (R)-Methotrexate-d3 minimally impacts direct enzyme inhibition constants (Kᵢ) since the modification site isn't involved in catalytic binding. However, polyglutamation—a metabolic activation step catalyzed by folylpolyglutamate synthetase—shows stereospecific preference for the (S)-configuration. Consequently, (R)-Methotrexate-d3 fails to generate retained cytotoxic polyglutamate metabolites [10].
Analytical Differentiation: The +3 Da mass shift in (R)-Methotrexate-d3 enables unambiguous distinction from endogenous folates and non-deuterated methotrexate during LC-MS/MS analysis. This proves indispensable as an internal standard for quantifying methotrexate and its hydroxylated metabolites in biological matrices, compensating for extraction efficiency variations and ionization suppression [5] [9].
Table 2: Comparative Biological Properties of Methotrexate Variants
Property | (S)-Methotrexate | (R)-Methotrexate | (R)-Methotrexate-d3 |
---|---|---|---|
Reduced Folate Carrier Affinity | High (Kd ≈ 1-5 µM) | Negligible | Negligible |
DHFR Inhibition (IC₅₀) | 1-10 nM | 10-100 nM | 10-100 nM |
Cellular Cytotoxicity | High (nM range) | Low (µM range) | Low (µM range) |
Polyglutamation | Extensive | Minimal | Minimal |
Renal Clearance | Moderate | Rapid | Rapid |
Intestinal Absorption | Active transport | Passive diffusion | Enhanced passive diffusion |
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5
CAS No.: 177194-36-4